1,2,3,4-Tetrahydro-1-naphthol

Enzymology Chiral recognition Sulfation metabolism

Procure 1,2,3,4-Tetrahydro-1-naphthol for enantiospecific enzyme mapping (R/S inversion), oral bioavailability scaffold optimization (naphthol replacement), and tetralin metabolite profiling. The stereogenic C1 center and unique 1,4-elimination fragmentation (vs. 2-tetralol's 1,3-elimination) enable residue-specific active site interrogation and unambiguous MRM quantification, capabilities absent in planar, achiral naphthol analogs.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 529-33-9
Cat. No. B051079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1-naphthol
CAS529-33-9
Synonyms(RS)-1-Hydroxytetralin;  (±)-1,2,3,4-Tetrahydro-1-naphthol;  (±)-1-Tetralol;  (±)-α-Tetralol_x000B_1,2,3,4-Tetrahydro-1-naphthalenol;  1,2,3,4-Tetrahydro-1-naphthol;  1-Hydroxy-1,2,3,4-tetrahydronaphthalene;  1-Hydroxytetralin;  1-Tetralol;  NSC 5172_x000B_α-Tetralol; 
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)O
InChIInChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2
InChIKeyJAAJQSRLGAYGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-1-naphthol (CAS 529-33-9): A Chiral Bicyclic Scaffold for Medicinal Chemistry and Selective Enzyme Studies


1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol or 1-tetralol) is a bicyclic secondary alcohol with the molecular formula C10H12O and a molecular weight of 148.2 g/mol [1]. The compound exists as a racemic mixture of (R)-(−) and (S)-(+) enantiomers . This partially saturated naphthalene scaffold combines a rigid cyclohexane ring fused to an aromatic ring, conferring both conformational constraint and π-π interaction capability [2]. Unlike fully aromatic naphthols, the tetrahydro moiety alters electronic distribution and hydrogen-bonding capacity, while the stereogenic center at the C1 position enables enantiospecific biological recognition [3].

Why 1,2,3,4-Tetrahydro-1-naphthol Cannot Be Interchanged with 1-Naphthol or 2-Tetralol in Research Applications


1,2,3,4-Tetrahydro-1-naphthol is not functionally interchangeable with structurally similar compounds such as 1-naphthol or 2-tetralol. The tetrahydro ring system confers distinct conformational rigidity compared to the planar 1-naphthol scaffold, which directly affects binding pocket complementarity in enzyme active sites [1]. Critically, the stereogenic center at the C1 position creates enantiospecific biological recognition that is entirely absent in achiral analogs [2]. Fluorescence studies demonstrate that 1,2,3,4-tetrahydronaphthol exhibits β-cyclodextrin-induced quenching behavior opposite to that of 1-naphthol, confirming fundamentally different host-guest interaction profiles [3]. Furthermore, mass spectrometric analysis reveals that 1-tetralol undergoes highly specific 1,4-elimination of water, whereas its regioisomer 2-tetralol eliminates via a 1,3-mechanism—a difference that directly impacts analytical method development and impurity profiling [4]. These physicochemical and stereochemical differences preclude simple substitution without revalidation of experimental conditions.

1,2,3,4-Tetrahydro-1-naphthol: Head-to-Head Quantitative Differentiation Against Structural Analogs


Enantiospecific Aryl Sulfotransferase IV Recognition: Substrate Versus Inhibitor Discrimination

The (R)-(−) and (S)-(+) enantiomers of 1,2,3,4-tetrahydro-1-naphthol exhibit opposite functional interactions with aryl sulfotransferase (AST) IV . This enantiospecificity is absent in achiral analogs such as 1-naphthol or racemic 2-tetralol, which lack stereogenic centers [1].

Enzymology Chiral recognition Sulfation metabolism

Fluorescence Response to β-Cyclodextrin: Opposite Behavior Versus 1-Naphthol

1,2,3,4-Tetrahydronaphthol shows decreased fluorescence intensity with increasing β-cyclodextrin concentration, whereas 1-naphthol exhibits increased fluorescence under identical conditions [1].

Analytical chemistry Host-guest chemistry Fluorescence spectroscopy

Mass Spectrometric Water Elimination Mechanism: Regiospecific 1,4-Elimination Distinct from 2-Tetralol

Deuterium labeling experiments demonstrate that the 1-tetralol molecular ion eliminates water via a highly specific 1,4-elimination, whereas 2-tetralol undergoes 1,3-elimination [1].

Mass spectrometry Analytical method development Metabolite identification

Scaffold-Dependent TRPV1 Antagonist Oral Bioavailability: Naphthol Lead Lacks Tetrahydro-Derived PK Advantage

A naphthol-based lead series (fully aromatic scaffold) exhibited low oral bioavailability, whereas tetrahydro-naphthol derivatives with phenol replacement maintained single-digit nanomolar potency while achieving oral bioavailability in rats [1].

TRPV1 antagonists Oral bioavailability Pain therapeutics

Tetrahydroaminonaphthol Derivatives: Equipotent Calcium Channel Blockade Versus Verapamil

A substituted tetrahydroaminonaphthol derivative (compound 12: trans-3-[(3,3-diphenylpropyl)amino]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenol) was compared directly with the clinically used calcium channel blocker verapamil [1].

Calcium channel blockers Antihypertensive agents Cardiovascular pharmacology

Optimized Application Scenarios for 1,2,3,4-Tetrahydro-1-naphthol Based on Evidence-Driven Differentiation


Chiral Probe for Aryl Sulfotransferase IV Active Site Mapping

Procure (R)-(−) enantiomer for substrate studies and (S)-(+) enantiomer for competitive inhibition experiments. The enantiospecific functional inversion (substrate versus inhibitor) enables residue-specific interrogation of the AST IV sulfuryl acceptor binding site . Kinetic studies with phenylalanine substitutions at positions 77 and 138 demonstrate that stereospecificity is maintained with Tyr236 substitution but altered with Phe77 or Phe138 mutations, confirming this compound's utility for mapping active site topology [5]. This application is uniquely suited to 1,2,3,4-tetrahydro-1-naphthol and cannot be replicated with achiral naphthol analogs.

TRPV1 Antagonist Lead Optimization with Oral Bioavailability Requirements

Select the tetrahydro-naphthol scaffold over naphthol-based alternatives when oral bioavailability is a critical development parameter. The scaffold switch from naphthol to tetrahydro-naphthol enabled achievement of single-digit nanomolar TRPV1 antagonist activity while attaining oral bioavailability in rats, overcoming a key limitation of the naphthol lead series . The low eudismic ratio at the receptor level simplifies racemate versus single enantiomer procurement decisions for early-stage SAR exploration.

Calcium Channel Blocker Discovery: Scaffold with Multi-Target Pharmacology

Utilize the tetrahydroaminonaphthol scaffold for programs targeting concurrent calcium channel blockade and adrenergic beta-receptor antagonism. The demonstration that a substituted tetrahydroaminonaphthol derivative achieves equipotent calcium channel blocking, adrenergic blocking, and catecholamine-depleting activities relative to verapamil validates this scaffold for antihypertensive drug discovery . This multi-target profile distinguishes the scaffold from simpler aminoalcohol calcium channel blocker chemotypes.

Analytical Method Development Requiring LC-MS/MS Quantification of Tetralin Metabolites

Procure 1,2,3,4-tetrahydro-1-naphthol as a primary reference standard for tetralin metabolite analysis. The compound is the major urinary metabolite of tetralin in rats, along with 2-tetralol, 2-hydroxy-1-tetralone, 4-hydroxy-1-tetralone, 1,2-tetralindiol, and 1,4-tetralindiol . The distinct 1,4-elimination mass spectrometric fragmentation of 1-tetralol versus the 1,3-elimination of 2-tetralol enables unambiguous MRM transition selection for simultaneous quantification of both regioisomers in biological matrices [5]. This analytical differentiation is essential for regulatory-compliant metabolite profiling in toxicology studies.

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